Cas no 476644-13-0 (N2,N5-bis(4-tert-butyl-1,3-thiazol-2-yl)thiophene-2,5-dicarboxamide)
476644-13-0 structure
Product Name:N2,N5-bis(4-tert-butyl-1,3-thiazol-2-yl)thiophene-2,5-dicarboxamide
Numero CAS:476644-13-0
MF:C20H24N4O2S3
MW:448.625160217285
CID:5904175
PubChem ID:3437414
Update Time:2025-06-10
N2,N5-bis(4-tert-butyl-1,3-thiazol-2-yl)thiophene-2,5-dicarboxamide Proprietà chimiche e fisiche
Nomi e identificatori
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- 2,5-Thiophenedicarboxamide, N2,N5-bis[4-(1,1-dimethylethyl)-2-thiazolyl]-
- N2,N5-bis(4-tert-butyl-1,3-thiazol-2-yl)thiophene-2,5-dicarboxamide
- N2,N5-bis(4-(tert-butyl)thiazol-2-yl)thiophene-2,5-dicarboxamide
- 476644-13-0
- 2-N,5-N-bis(4-tert-butyl-1,3-thiazol-2-yl)thiophene-2,5-dicarboxamide
- Oprea1_033692
- AKOS024598780
- F0737-0486
-
- Inchi: 1S/C20H24N4O2S3/c1-19(2,3)13-9-27-17(21-13)23-15(25)11-7-8-12(29-11)16(26)24-18-22-14(10-28-18)20(4,5)6/h7-10H,1-6H3,(H,21,23,25)(H,22,24,26)
- Chiave InChI: OFPIOQVBRZZBIB-UHFFFAOYSA-N
- Sorrisi: C1(C(NC2=NC(C(C)(C)C)=CS2)=O)SC(C(NC2=NC(C(C)(C)C)=CS2)=O)=CC=1
Proprietà calcolate
- Massa esatta: 448.10613954g/mol
- Massa monoisotopica: 448.10613954g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 7
- Conta atomi pesanti: 29
- Conta legami ruotabili: 6
- Complessità: 568
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 6.1
- Superficie polare topologica: 169Ų
N2,N5-bis(4-tert-butyl-1,3-thiazol-2-yl)thiophene-2,5-dicarboxamide Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0737-0486-2μmol |
N2,N5-bis(4-tert-butyl-1,3-thiazol-2-yl)thiophene-2,5-dicarboxamide |
476644-13-0 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F0737-0486-5μmol |
N2,N5-bis(4-tert-butyl-1,3-thiazol-2-yl)thiophene-2,5-dicarboxamide |
476644-13-0 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0737-0486-10μmol |
N2,N5-bis(4-tert-butyl-1,3-thiazol-2-yl)thiophene-2,5-dicarboxamide |
476644-13-0 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0737-0486-20μmol |
N2,N5-bis(4-tert-butyl-1,3-thiazol-2-yl)thiophene-2,5-dicarboxamide |
476644-13-0 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F0737-0486-1mg |
N2,N5-bis(4-tert-butyl-1,3-thiazol-2-yl)thiophene-2,5-dicarboxamide |
476644-13-0 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F0737-0486-2mg |
N2,N5-bis(4-tert-butyl-1,3-thiazol-2-yl)thiophene-2,5-dicarboxamide |
476644-13-0 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F0737-0486-3mg |
N2,N5-bis(4-tert-butyl-1,3-thiazol-2-yl)thiophene-2,5-dicarboxamide |
476644-13-0 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0737-0486-4mg |
N2,N5-bis(4-tert-butyl-1,3-thiazol-2-yl)thiophene-2,5-dicarboxamide |
476644-13-0 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F0737-0486-5mg |
N2,N5-bis(4-tert-butyl-1,3-thiazol-2-yl)thiophene-2,5-dicarboxamide |
476644-13-0 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0737-0486-10mg |
N2,N5-bis(4-tert-butyl-1,3-thiazol-2-yl)thiophene-2,5-dicarboxamide |
476644-13-0 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
N2,N5-bis(4-tert-butyl-1,3-thiazol-2-yl)thiophene-2,5-dicarboxamide Letteratura correlata
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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5. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
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